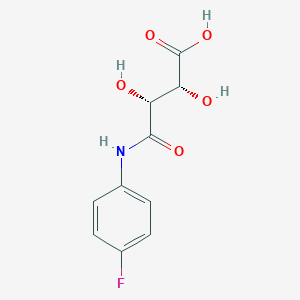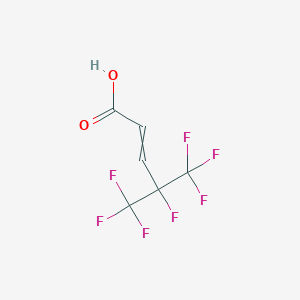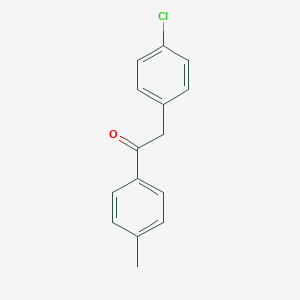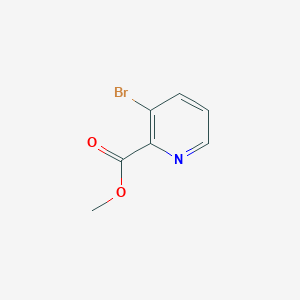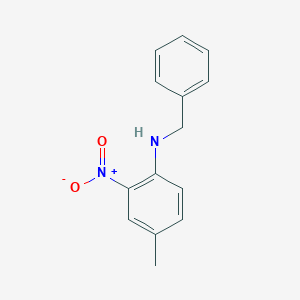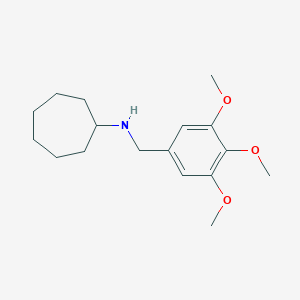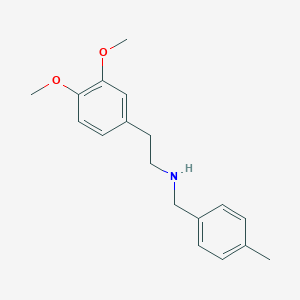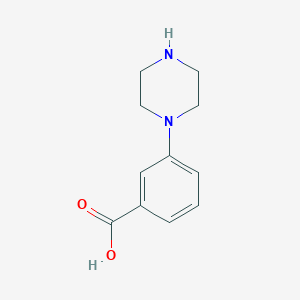
Germanium(II) selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium(II) selenide is a crystalline solid used as a semiconductor and in photo optic applications . It is a new 2D semiconductor material with excellent optoelectronic properties . It has a linear formula of GeSe and a molecular weight of 151.60 .
Synthesis Analysis
Germanium(II) selenide can be synthesized by reacting stoichiometric amounts of germanium and selenium . A one-pot solution-based synthesis of single-crystalline GeSe nanosheets has also been developed .Molecular Structure Analysis
GeSe is a new 2D semiconductor material . It has been shown to have stereochemically active Ge 4s lone pairs that are responsible for the distorted structure and the relatively high position of the valence band maximum with respect to the vacuum level .Chemical Reactions Analysis
Germanium diselenide reacts with selenium and hydrazine to obtain yellow (N2H5)4Ge2Se6, a selenidogermanate . It also reacts with lead selenide and gallium (III) selenide at high temperatures to obtain PbGa2GeSe6 .Physical And Chemical Properties Analysis
Germanium(II) selenide has a melting point of 670 °C and a density of 5.6 g/mL at 25 °C . Surface oxidation leads to the decrease of the bandgap of stoichiometric GeSe and GeSe 1−x, while bandgap energy increases upon surface oxidation of Ge 1−x Se .Applications De Recherche Scientifique
Photovoltaic Applications
Germanium selenide (GeSe) is a promising material for photovoltaic applications due to its excellent optoelectronic properties . It has been used in the development of thin-film solar cells (TFSCs). The material’s high light absorption coefficient across a wide range of wavelengths facilitates effective photon absorption and electron-hole pair generation .
Photoelectrochemical Water-Splitting
GeSe has also been used in photoelectrochemical (PEC) water splitting . This process involves the conversion of solar energy into chemical energy by splitting water into hydrogen and oxygen. The efficiency of this process can be significantly improved with the use of GeSe .
Optoelectronic Devices
The excellent optoelectronic properties of GeSe make it suitable for various optoelectronic applications . These include devices that operate on the interaction of light with electrically conducting materials.
Thin-Film Solar Cells (TFSCs)
GeSe has been used in the development of efficient TFSCs . These are a type of photovoltaic cell made by depositing one or more thin layers of photovoltaic material on a substrate.
Layered Semiconductor Applications
As a two-dimensional (2D) semiconductor material, GeSe exhibits excellent optoelectronic properties and has potential applications in optoelectronic devices . The GeSe is a layered material with weak van der Waals interaction .
Photoconversion Applications
GeSe is a promising material for photoconversion applications . Photogenerated current measurements have shown reasonably high photoconversion efficiency and fast response time .
Mécanisme D'action
- GeSe primarily interacts with semiconductor materials, especially in thin-film solar cells (TFSCs) and photoelectrochemical (PEC) devices .
- GeSe is a 2D semiconductor material with strong anisotropy, similar to black phosphorus. It exhibits excellent stability in air conditions .
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
selanylidenegermanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeSe/c1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPCQXEUZLFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeSe |
Source


|
| Record name | Germanium(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium(II) selenide | |
CAS RN |
12065-10-0 |
Source


|
| Record name | Germanium selenide (GeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium selenide (GeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

